molecular formula C9H9N3O B1489647 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one CAS No. 7186-81-4

3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1489647
CAS No.: 7186-81-4
M. Wt: 175.19 g/mol
InChI Key: GPUWDUXYXXIUCI-UHFFFAOYSA-N
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Description

3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an aniline group attached to a dihydropyrazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for 1,4-dihydropyrazol-5-one derivatives. A common approach involves the condensation reaction of β-ketoesters (e.g., ethylacetoacetate) with hydrazines. This reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetic acid. Another method involves the reaction of aniline with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions .

Industrial Production Methods: Industrial production methods for 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products:

Scientific Research Applications

3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the activity of specific kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 4-Amino-1,2-dihydropyrazol-3-one
  • 3-Hydroxy-1,2-dihydropyrazol-5-one

Comparison: Compared to these similar compounds, 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and broadens its range of applications in medicinal chemistry.

Properties

IUPAC Name

5-phenyliminopyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-6-8(11-12-9)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUWDUXYXXIUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403719
Record name ST51040341
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7186-81-4
Record name ST51040341
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
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3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one

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